![molecular formula C24H24N2O6S B3502932 methyl 2-({N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B3502932.png)
methyl 2-({N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzoate ester, the introduction of the sulfonamide group, and the attachment of the phenylglycyl group . The exact process would depend on the starting materials and the specific conditions used. It’s important to note that the optimization of reaction conditions such as molar ratio, reaction time, and reaction temperature can significantly improve the yield of the reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit resonance stabilization due to the presence of conjugated pi bonds in the aromatic rings . The exact structure could be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the benzoate ester group could undergo hydrolysis under acidic or basic conditions to yield benzoic acid and an alcohol . The sulfonamide group could participate in substitution reactions .Mechanism of Action
Target of Action
Based on the structure of the compound, it may interact with proteins or enzymes that have affinity for benzylic compounds .
Mode of Action
Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the target proteins or enzymes, leading to changes in cellular processes.
Biochemical Pathways
The compound’s potential to undergo reactions at the benzylic position suggests that it could influence pathways involving proteins or enzymes that interact with benzylic compounds.
Result of Action
The compound’s potential to undergo reactions at the benzylic position suggests that it could alter the function of target proteins or enzymes, leading to changes in cellular processes.
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S/c1-17-13-14-21(31-2)22(15-17)33(29,30)26(18-9-5-4-6-10-18)16-23(27)25-20-12-8-7-11-19(20)24(28)32-3/h4-15H,16H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPKJYSSFLDNQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)OC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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